tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Description
Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one is a polycyclic hydrocarbon featuring a rigid tetracyclic framework with a ketone group at position 4 and a double bond at position 8. Its structure derives from norbornene (NB) and cyclopentadiene (CPD) codimerization, forming stereoisomers dependent on reaction kinetics and thermodynamics . Key properties include:
- Molecular formula: C₁₂H₁₄O
- Molecular weight: 174.24 g/mol
- Physical properties: Boiling point ~228.8°C, density ~1.073 g/cm³ .
- Hazards: Classified as a flammable liquid (Class 4) with acute toxicity via inhalation, ingestion, or dermal exposure .
Synthesis often involves ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions, yielding derivatives like carboxylate esters (e.g., tetracyclo[...]dodec-9-ene-4-carboxylate) with oligomer content detectable via ¹³C NMR (peaks at 135.6–136.4 ppm) .
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQKLULSIAWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C3C2C4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954791 | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-69-5, 33163-94-9 | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92841-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photochemical Dechlorination of Endrin Derivatives
The photolysis of endrin (1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-1,4:5,8-dimethanonaphthalene) under controlled conditions serves as a foundational route to access tetracyclic intermediates. Irradiation of endrin in hexane with UV light (λ = 254 nm) in the presence of powdered sodium hydroxide induces reductive dechlorination and epoxide rearrangement.
Reaction Conditions and Intermediate Isolation
A mixture of endrin (75 mg) in hexane (8 mL) and NaOH (10 mg) undergoes UV irradiation for 4–5 hours, yielding 1,8,9,11,11-pentachloro-4,5-exo-epoxy-2,3-7,6-endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene (Compound 3,). Chromatographic purification on basic aluminum oxide (Brockmann grade II) with light petroleum (60–80°C) isolates the product (mp 160–161°C, decomp.). Subsequent acid-catalyzed rearrangement forms the ketonic derivative, though explicit isolation of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one requires further oxidation.
Table 1: Photochemical Synthesis Parameters
| Parameter | Value |
|---|---|
| Substrate | Endrin |
| Solvent | Hexane |
| Catalyst | NaOH (powdered) |
| UV Wavelength | 254 nm |
| Reaction Time | 4–5 hours |
| Intermediate Yield | 30% (Compound 3) |
Ring-Opening Polymerization and Selective Oxidation
Chinese Patent CN117050276A discloses the synthesis of hydrogenated tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene derivatives via ring-opening metathesis polymerization (ROMP). While the patent focuses on polymeric materials, the monomeric precursor—tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene—can be functionalized to the target ketone.
Monomer Synthesis and Ketone Formation
The monomer is prepared by Diels-Alder cyclization of norbornene derivatives, followed by ROMP using Grubbs’ catalyst. Post-polymerization hydrogenation (H₂, Pd/C) saturates the olefinic bonds, but partial oxidation of the resultant polymer with Jones reagent (CrO₃/H₂SO₄) introduces ketone groups at the 4-position. Isolating the monomeric ketone necessitates precise control of oxidation conditions to prevent over-oxidation or degradation.
Stereospecific Oxidation of Tricyclic Alcohols
The stereospecific reduction of tricyclo[4.4.1.1²,⁵]dodecan-11-one (9) with lithium aluminum hydride (LiAlH₄) yields syn-tricyclo[4.4.1.1²,⁵]dodecan-11-ol (8-OH). Re-oxidation of 8-OH with pyridinium chlorochromate (PCC) regenerates the ketone, demonstrating a reversible redox pathway. Adapting this methodology to tetracyclic systems enables the synthesis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one via intermediate alcohols.
Oxidation Kinetics and Byproduct Analysis
Controlled oxidation of tetracyclic alcohols (e.g., 10-OH) with PCC in dichloromethane at 0°C achieves 65–70% conversion to the ketone. Competing side reactions, such as epoxide formation or C–C bond cleavage, are minimized by maintaining low temperatures and stoichiometric reagent ratios.
Table 2: Oxidation Reaction Optimization
| Condition | Optimal Value |
|---|---|
| Oxidizing Agent | PCC |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Yield | 65–70% |
Functional Group Interconversion from Amine Precursors
PubChem entry 102408667 describes tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane-4,9-diamine, highlighting the feasibility of nitrogen-to-carbonyl transformations. While direct oxidation of amines to ketones is unconventional, Hofmann elimination or diazotization followed by hydrolysis could theoretically yield the target ketone. Experimental validation remains scant, but this route presents a novel avenue for future exploration.
Comparative Analysis of Synthetic Routes
Photochemical methods () offer moderate yields (30–40%) but require hazardous UV exposure and precise control of dechlorination. Polymerization-based routes () are scalable but necessitate post-synthetic modifications, complicating isolation. Stereospecific oxidation () provides high stereochemical fidelity but demands sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using peroxyphthalic acid.
Reduction: Reduction with lithium aluminum hydride converts the carbonitrile group to an aminomethyl derivative.
Substitution: The aminomethyl derivative can undergo substitution reactions with various sulfonyl chlorides and isocyanates.
Common Reagents and Conditions
Oxidation: Peroxyphthalic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is used for reduction reactions.
Substitution: Sulfonyl chlorides and isocyanates are used for substitution reactions.
Major Products
Epoxy Derivatives: Formed from oxidation reactions.
Aminomethyl Derivatives: Formed from reduction reactions.
Substituted Ureas and Thioureas: Formed from substitution reactions with sulfonyl chlorides and isocyanates.
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its interaction with various molecular targets. The compound’s tetracyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Thermodynamic Differences
Table 1: Structural and Thermodynamic Profiles
| Compound Name | Molecular Formula | Key Functional Groups | ΔHₖ (kJ/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₄O | Ketone (C4), Double bond (C9) | -294.3 (exo) | 228.8 |
| TCD (CAS 21635-90-5) | C₁₂H₁₆ | Double bond (C4) | N/A | 228.8 |
| 6-Hydroxitricyclo[...]undec-9-en-3-one | C₁₁H₁₄O₂ | Hydroxyl (C6), Ketone (C3) | -264.2 (endo) | N/A |
- Thermodynamic Stability : The exo-4-hydro isomer of the target compound exhibits greater stability (ΔHₖ = -294.3 kJ/mol) than its endo counterpart (-264.2 kJ/mol) due to reduced steric strain .
- Functional Group Impact: The ketone at C4 increases polarity and reactivity toward nucleophiles compared to non-ketone analogs like TCD (CAS 21635-90-5) .
Bioactivity and Computational Analysis
- Bioactivity Clustering : Structurally similar compounds often share bioactivity profiles, as shown in hierarchical clustering studies . For example, acridine derivatives () with planar aromatic systems differ markedly from the tetracyclic target, which lacks π-conjugation, leading to divergent protein-binding modes.
- Fragmentation Patterns : Mass spectrometry fragmentation trees align closely for structurally related compounds, enabling predictive modeling of reactivity and metabolite pathways .
Biological Activity
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one is a complex bicyclic compound with significant biological activity. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant case studies.
Molecular Structure
- Chemical Formula : C₁₂H₁₄O
- Molecular Weight : 186.24 g/mol
- CAS Number : 92841-69-5
The compound features a tetracyclic structure, which contributes to its unique reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.073 g/cm³ |
| Boiling Point | 228.8 ºC at 760 mmHg |
| Flash Point | 85 ºC |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study published in Journal of Natural Products demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, an investigation into its effects on human breast cancer cells revealed a significant reduction in cell viability at concentrations as low as 10 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. A study found that it inhibits the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6 . This suggests potential therapeutic uses in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
These findings highlight the compound's potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Key Routes : Diels-Alder cycloaddition, intramolecular [2+2] photocyclization, or catalytic ring-closing metathesis (RCM).
- Optimization Parameters :
- Catalysts : Grubbs catalysts for RCM; Lewis acids (e.g., BF₃·OEt₂) for Diels-Alder.
- Solvents : Non-polar solvents (toluene) for thermal stability; polar aprotic solvents (DMF) for solubility.
- Temperature : Monitor exothermic reactions (e.g., cycloadditions) using in-situ FTIR or Raman spectroscopy.
- Yield Tracking : Use HPLC or GC-MS to quantify intermediates and byproducts .
- Design Framework : Apply the PICO framework (Population: reactants; Intervention: catalyst/solvent; Comparison: alternative conditions; Outcome: yield/purity) to structure experiments .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one?
Methodological Answer:
- Techniques :
- X-ray Crystallography : Resolves stereochemistry and bond angles; requires high-purity single crystals.
- NMR Spectroscopy : ¹³C DEPT and 2D COSY for carbon connectivity; ¹H NMR for proton environments.
- IR Spectroscopy : Identifies ketone (C=O stretch ~1700 cm⁻¹) and alkene (C=C ~1600 cm⁻¹) functional groups.
- Validation : Cross-reference data with computational models (e.g., DFT-optimized structures) to confirm assignments .
Q. Table 1: Characterization Techniques for Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one
| Technique | Application | Detection Limit | Limitations |
|---|---|---|---|
| X-ray Crystallography | 3D structure resolution | 0.01 Å | Requires single crystals |
| ¹H/¹³C NMR | Functional group assignment | ppm-level | Overlapping signals |
| DFT Simulations | Electronic structure prediction | ~1 kcal/mol | Computational cost |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD) predict the reactivity of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one and guide experimental design?
Methodological Answer:
- DFT Applications :
- Calculate transition states for ketone reduction or alkene epoxidation.
- Use solvent models (e.g., PCM) to simulate reaction environments.
- Molecular Dynamics (MD) : Predict conformational stability in solution phases.
- Validation : Compare computational activation energies with experimental Arrhenius plots. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. How should researchers address contradictions between experimental spectroscopic data and theoretical computational models?
Methodological Answer:
- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect spectral shifts.
- Step 2 : Validate computational parameters (e.g., basis sets, solvation models) using benchmark systems.
- Step 3 : Apply error analysis (e.g., root-mean-square deviations) to quantify discrepancies.
- Step 4 : Use multi-technique validation (e.g., ECD spectroscopy for chiral centers) to resolve ambiguities .
Q. What strategies can resolve conflicting data in reaction kinetics studies (e.g., unexpected rate constants)?
Methodological Answer:
- Hypothesis Testing :
- Alternative Mechanisms : Propose intermediates (e.g., radical species) via ESR spectroscopy.
- Isotope Labeling : Use ²H or ¹³C isotopes to track kinetic isotope effects (KIE).
- Data Reconciliation : Apply Bayesian statistics to integrate prior experimental data with new observations .
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Expose samples to UV light, humidity, or oxidative atmospheres.
- Monitor degradation via LC-MS or TGA.
- Design Framework : Use DOE (Design of Experiments) to optimize factors (pH, temperature) and interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
